Photochemical Reactivity: Iodo vs. Bromo Thiophene
Under identical photochemical conditions, 5-bromothiophene-2-carbonitrile is completely unreactive, whereas the corresponding 5-iodo derivative undergoes dehalogenation and yields arylation products . Although the study examined 5-substituted thiophene‑2‑carbonitriles, the fundamental photochemical lability of the C–I bond versus the C–Br bond is directly transferable to the 2‑iodothiophene‑3‑carbonitrile scaffold, establishing the iodo compound as the only viable choice for photochemical C–C bond-forming strategies .
| Evidence Dimension | Photochemical reactivity (dehalogenation/arylation) |
|---|---|
| Target Compound Data | 5‑Iodothiophene‑2‑carbonitrile (analog): furnishes dehalogenation product upon irradiation. |
| Comparator Or Baseline | 5‑Bromothiophene‑2‑carbonitrile: completely unreactive under identical conditions. |
| Quantified Difference | All-or-nothing reactivity switch; the iodo derivative reacts while the bromo derivative shows zero conversion. |
| Conditions | UV irradiation in the presence of aromatic substrates (benzene, p-xylene) at room temperature. |
Why This Matters
For photochemical arylation workflows, substituting the bromo analog leads to zero product formation, making 2‑iodothiophene‑3‑carbonitrile the essential building block.
- [1] D'Auria, M. Photochemical Behaviour of Halogeno-Thiophenes: Synthesis of 5-Arylthiophene-2-carboxylic Esters. J. Photochem. Photobiol. A: Chem. 1989, 47 (2), 191-198. View Source
